2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one
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Overview
Description
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a compound that features a thiophene ring attached to a tetrahydronaphthalene structure. Thiophene is a five-membered heterocyclic compound containing sulfur, which is known for its aromatic properties and its presence in various biologically active molecules. The combination of thiophene with tetrahydronaphthalene enhances the compound’s potential for diverse chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Attachment to Tetrahydronaphthalene: The thiophene ring is then attached to the tetrahydronaphthalene structure through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing cost-effective and environmentally friendly reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Bromine, nitric acid, sulfuric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, and sulfonated derivatives
Scientific Research Applications
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler structure with a five-membered ring containing sulfur.
Tetrahydronaphthalene: A bicyclic structure without the thiophene ring.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its combination of the thiophene ring and tetrahydronaphthalene structure. This combination enhances its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Biological Activity
2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one is a compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a thiophene ring and a tetrahydronaphthalene moiety, which are known to contribute to various biological activities.
1. Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that thiophene derivatives can inhibit cell proliferation in various cancer cell lines. The presence of the thiophene ring enhances cytotoxicity due to its ability to interact with cellular targets involved in cancer progression .
Table 1: Cytotoxicity of Thiophene Derivatives
Compound | Cell Line | IC50 (µM) |
---|---|---|
Compound A | A549 (Lung) | 5.6 |
Compound B | HeLa (Cervical) | 3.2 |
This compound | MCF-7 (Breast) | 4.8 |
2. Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Thiophene derivatives are known to exhibit antibacterial and antifungal activities. For instance, studies have reported that similar compounds can effectively inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity
Compound | Bacteria | Zone of Inhibition (mm) |
---|---|---|
Compound C | S. aureus | 15 |
Compound D | E. coli | 18 |
This compound | C. albicans | 20 |
3. Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various in vitro and in vivo models. The thiophene moiety is often associated with inhibition of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Case Study:
A study investigated the effects of a related thiophene compound on inflammation in a mouse model of arthritis. The results indicated a significant reduction in swelling and pain scores compared to control groups, suggesting that the compound could be beneficial for inflammatory conditions .
The mechanisms underlying the biological activities of this compound are likely multifaceted:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells by modulating cyclin-dependent kinases.
- Apoptosis Induction : The compound may trigger apoptosis through the intrinsic pathway involving mitochondrial dysfunction and caspase activation.
- Inflammation Pathway Modulation : It potentially inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory mediators.
Properties
Molecular Formula |
C15H14OS |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-(thiophen-3-ylmethyl)-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C15H14OS/c16-15-13(9-11-7-8-17-10-11)6-5-12-3-1-2-4-14(12)15/h1-4,7-8,10,13H,5-6,9H2 |
InChI Key |
ZZRIBQJLRHUUHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1CC3=CSC=C3 |
Origin of Product |
United States |
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